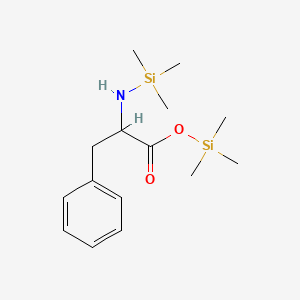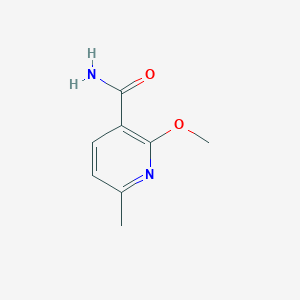
2-Methoxy-6-methylnicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-6-methylnicotinamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of nicotinamide, featuring a methoxy group at the second position and a methyl group at the sixth position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-methylnicotinamide typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxy-6-methylpyridine.
Amidation Reaction: The pyridine derivative undergoes an amidation reaction with ammonia or an amine source to form the nicotinamide structure. This reaction is often facilitated by catalysts such as palladium or copper and may require elevated temperatures and pressures to proceed efficiently.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, ensuring high yield and purity.
Purification Steps: Post-reaction, the compound is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and by-products.
化学反应分析
Types of Reactions: 2-Methoxy-6-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-hydroxy-6-methylnicotinamide.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reactions: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products:
Oxidation: 2-Hydroxy-6-methylnicotinamide.
Reduction: 2-Methoxy-6-methylaminopyridine.
Substitution: Various substituted nicotinamides depending on the nucleophile used.
科学研究应用
2-Methoxy-6-methylnicotinamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nicotinamide.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 2-Methoxy-6-methylnicotinamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes that utilize nicotinamide as a substrate, affecting metabolic pathways.
Receptor Binding: The compound may bind to nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling pathways.
相似化合物的比较
Nicotinamide: The parent compound, lacking the methoxy and methyl groups.
2-Methoxynicotinamide: Similar structure but without the methyl group at the sixth position.
6-Methylnicotinamide: Lacks the methoxy group at the second position.
Uniqueness: 2-Methoxy-6-methylnicotinamide is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and biological activities compared to its analogs. This dual substitution enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
属性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC 名称 |
2-methoxy-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-4-6(7(9)11)8(10-5)12-2/h3-4H,1-2H3,(H2,9,11) |
InChI 键 |
GAWNOZOKPKBYKC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)C(=O)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


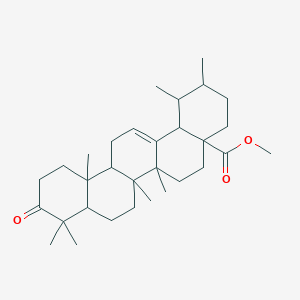
![(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol](/img/structure/B12097635.png)

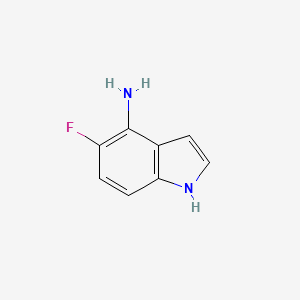
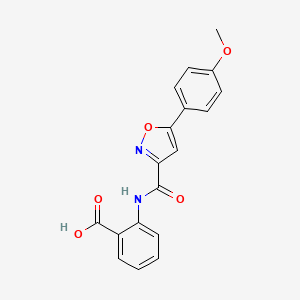
![Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate](/img/structure/B12097665.png)

![4-Amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxido-4-piperidinyl]-2-methoxybenzamide](/img/structure/B12097675.png)


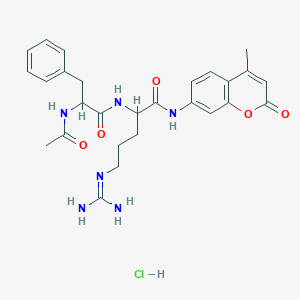
![methyl 4-methyl-3,7-dioxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),8-diene-4-carboxylate](/img/structure/B12097709.png)
